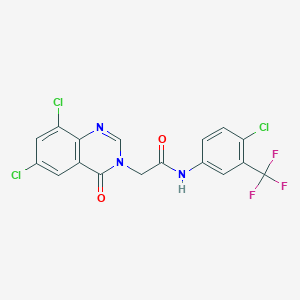

![molecular formula C29H31N5O3S B12014306 N-[4-(acetylamino)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12014306.png)

N-[4-(acetylamino)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-(acetilamino)fenil]-2-{[5-(4-terc-butilfenil)-4-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetamida es un compuesto orgánico complejo con posibles aplicaciones en diversos campos científicos. Este compuesto presenta un anillo triazol, conocido por su estabilidad y versatilidad en reacciones químicas, lo que lo convierte en un tema valioso para la investigación en química medicinal y ciencia de materiales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-[4-(acetilamino)fenil]-2-{[5-(4-terc-butilfenil)-4-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetamida generalmente implica múltiples pasos:

Formación del anillo triazol: El anillo triazol se puede sintetizar a través de una reacción de ciclación que involucra derivados de hidracina y aldehídos o cetonas apropiados en condiciones ácidas o básicas.

Adición del grupo sulfánil: El grupo sulfánil se introduce a través de una reacción de sustitución nucleofílica, donde un tiol reacciona con un precursor halogenado del triazol.

Acetilación del grupo amino: El grupo acetilamino se forma haciendo reaccionar derivados de anilina con anhídrido acético o cloruro de acetilo en presencia de una base como la piridina.

Acoplamiento final: El paso final implica acoplar el grupo acetilaminofenil con el intermedio triazol-sulfánil en condiciones que favorezcan la formación del enlace amida, como el uso de agentes de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y HOBt (1-hidroxibenzotriazol).

Métodos de producción industrial

La producción industrial de este compuesto probablemente involucre la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la implementación de principios de química verde para reducir el uso de reactivos y solventes peligrosos.

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo sulfánil, lo que lleva a la formación de sulfoxidos o sulfonas.

Reducción: Las reacciones de reducción pueden dirigirse al anillo triazol o al grupo acetilamino, lo que podría conducir a la formación de aminas u otros derivados reducidos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y ácido m-cloroperbenzoico (m-CPBA).

Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se utilizan normalmente.

Sustitución: La sustitución aromática electrofílica puede ser facilitada por reactivos como el bromo (Br₂) o el ácido nítrico (HNO₃) en condiciones ácidas.

Productos principales

Oxidación: Sulfoxidos y sulfonas.

Reducción: Aminas y derivados de triazol reducidos.

Sustitución: Compuestos aromáticos halogenados o nitrados.

Aplicaciones Científicas De Investigación

Química

En química, este compuesto se estudia por sus características estructurales y reactividad únicas. Sirve como un compuesto modelo para comprender el comportamiento de las moléculas que contienen triazol en diversas reacciones químicas.

Biología

Biológicamente, se explora el potencial del compuesto como farmacóforo. Los anillos triazol son conocidos por su bioactividad, y este compuesto podría ser una estructura principal para desarrollar nuevos fármacos que se dirijan a enzimas o receptores específicos.

Medicina

En medicina, se investigan las posibles aplicaciones terapéuticas del compuesto. Puede exhibir propiedades antimicrobianas, antifúngicas o anticancerígenas debido a la presencia del anillo triazol y otros grupos funcionales.

Industria

Industrialmente, el compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos que se benefician de la estabilidad y reactividad del anillo triazol.

Mecanismo De Acción

El mecanismo por el cual N-[4-(acetilamino)fenil]-2-{[5-(4-terc-butilfenil)-4-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetamida ejerce sus efectos depende de su aplicación específica. En un contexto biológico, puede interactuar con enzimas o receptores, inhibiendo o modulando su actividad. El anillo triazol puede formar fuertes enlaces de hidrógeno y coordinar con iones metálicos, lo que podría ser crucial para su actividad biológica.

Comparación Con Compuestos Similares

Compuestos similares

- N-[4-(aminosulfonil)fenil]-2-{[5-(4-terc-butilfenil)-4-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetamida

- N-(4-butilfenil)-2-[(4-butil-5-fenil-4H-1,2,4-triazol-3-il)sulfanil]acetamida

Singularidad

En comparación con compuestos similares, N-[4-(acetilamino)fenil]-2-{[5-(4-terc-butilfenil)-4-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetamida es único debido a la presencia del grupo acetilamino, que puede influir en su reactividad y actividad biológica. La combinación del anillo triazol con los grupos sulfánil y acetilamino proporciona un conjunto distinto de propiedades que se pueden explotar en diversas aplicaciones.

Esta descripción detallada destaca la importancia de N-[4-(acetilamino)fenil]-2-{[5-(4-terc-butilfenil)-4-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetamida en la investigación científica y sus posibles aplicaciones en diferentes campos

Propiedades

Fórmula molecular |

C29H31N5O3S |

|---|---|

Peso molecular |

529.7 g/mol |

Nombre IUPAC |

N-(4-acetamidophenyl)-2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C29H31N5O3S/c1-19(35)30-22-10-12-23(13-11-22)31-26(36)18-38-28-33-32-27(20-6-8-21(9-7-20)29(2,3)4)34(28)24-14-16-25(37-5)17-15-24/h6-17H,18H2,1-5H3,(H,30,35)(H,31,36) |

Clave InChI |

VQBDMXRUUXVXJB-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12014249.png)

![5-(3-Isopropoxyphenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12014261.png)

![N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12014266.png)

![(5Z)-3-(4-Methylbenzyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12014271.png)

![(2E)-2-(1,3-Benzothiazol-2-YL)-3-[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile](/img/structure/B12014279.png)

![[4-[(E)-[[2-(4-bromoanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12014287.png)

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-chlorobenzohydrazide](/img/structure/B12014297.png)

![N-(4-Acetylphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12014304.png)